molecular formula C22H19FN2O4 B3640499 N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-fluorobenzamide

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-fluorobenzamide

Cat. No.: B3640499
M. Wt: 394.4 g/mol
InChI Key: IEKZRXZUOOIEHJ-UHFFFAOYSA-N
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Description

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-fluorobenzamide is a synthetic organic compound with a molecular formula of C22H19FN2O4 This compound is characterized by the presence of benzoylamino and dimethoxyphenyl groups, along with a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(benzoylamino)-2,5-dimethoxyaniline. This intermediate is then reacted with 2-fluorobenzoyl chloride under Schotten-Baumann conditions, which involves the use of a base such as pyridine or triethylamine to facilitate the acylation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of more environmentally friendly solvents and reagents, as well as the implementation of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine .

Scientific Research Applications

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-fluorobenzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-fluorobenzamide
  • N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-methylbenzamide
  • 2-benzoylamino-N-[4-(4,6-dimethylpyrimidin-2-ylsulfamoyl)phenyl]benzamide

Uniqueness

N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-fluorobenzamide is unique due to the presence of both benzoylamino and fluorobenzamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(4-benzamido-2,5-dimethoxyphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O4/c1-28-19-13-18(25-22(27)15-10-6-7-11-16(15)23)20(29-2)12-17(19)24-21(26)14-8-4-3-5-9-14/h3-13H,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKZRXZUOOIEHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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